molecular formula C18H21N3O B3745078 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B3745078
M. Wt: 295.4 g/mol
InChI Key: OUWOUICAXVWGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with an ethylanilino group at the 2-position and two methyl groups at the 7-position, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves a multi-step process. One common method starts with the condensation of 4-ethylaniline with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as ammonium acetate, under reflux conditions to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylanilino)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolinone
  • 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydroquinazolinone

Uniqueness

2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-12-5-7-13(8-6-12)20-17-19-11-14-15(21-17)9-18(2,3)10-16(14)22/h5-8,11H,4,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWOUICAXVWGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401323326
Record name 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714257-35-9
Record name 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401323326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.